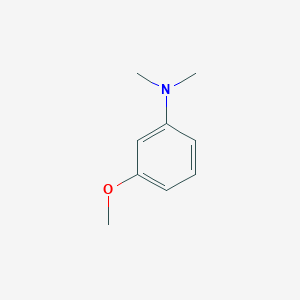

3-Methoxy-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Classical and Contemporary Synthetic Routes to 3-Methoxy-N,N-dimethylaniline

The synthesis of this tertiary amine primarily relies on the introduction of two methyl groups onto the nitrogen atom of 3-methoxyaniline.

Traditional N-alkylation represents a direct approach to synthesizing this compound. This method commonly employs potent methylating agents like dimethyl sulfate (B86663). The reaction typically proceeds by treating 3-methoxyaniline with the methylating agent, often in a biphasic system or in the presence of a base to neutralize the acidic byproduct. For instance, the exhaustive methylation of m-hydroxydiphenylamine using dimethyl sulfate first methylates the hydroxyl group at lower temperatures (0–20°C) and subsequently the nitrogen atom at elevated temperatures (40–60°C) to yield the final product. google.com While effective, these classical reagents are known for their high toxicity, which has spurred the development of safer alternatives. nih.govacs.org

Reductive amination offers an alternative pathway for the N-methylation of aromatic amines. This process typically involves the reaction of the primary amine, 3-methoxyaniline, with an aldehyde, most commonly formaldehyde (B43269), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding N-methylated amine. A subsequent reaction cycle with another equivalent of formaldehyde leads to the desired N,N-dimethylated product.

Common reducing agents for this protocol include sodium borohydride, sodium cyanoborohydride, or formic acid in the Eschweiler-Clarke reaction. acs.orgunimi.it A specific method for synthesizing this compound involves the reductive alkylation of 3-methoxyaniline with formaldehyde and sodium cyanoborohydride in an acetic acid medium. The choice of reducing agent and reaction conditions is critical to control selectivity and minimize side reactions. The development of heterogeneous catalysts has also provided efficient and recyclable systems for these transformations. unimi.it

In the pursuit of greener chemical processes, dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally friendly methylating agent. ssau.ruunive.it It serves as a substitute for hazardous substances like methyl halides and dimethyl sulfate. The reaction of anilines with DMC typically requires elevated temperatures (above 120-130°C) and often the use of a catalyst to proceed efficiently. ssau.rucore.ac.uknih.gov

Zeolite catalysts, particularly faujasites like NaY and KY, have proven highly effective and selective for the mono-N-methylation of anilines using DMC. unive.itcore.ac.uk These reactions can achieve high selectivity (92-98%) for the mono-methylated product at conversions of 72-93%. unive.it The reaction is sensitive to the electronic properties of the aniline (B41778); electron-withdrawing groups tend to decrease the reaction rate. ssau.ru For the synthesis of N,N-dimethylated anilines, different catalytic systems or more forcing conditions may be required. Research has shown that bimetallic nanoparticle catalysts, such as Cu-Zr, can effectively catalyze the N-methylation of amines with DMC, achieving high selectivity for the N-methylated product at temperatures around 180°C. nih.gov

Continuous flow systems offer a modern approach to using DMC, allowing for reactions at high temperatures and pressures safely, which can drive the reaction towards the desired product and improve throughput. mit.edumit.edu

| Catalyst System | Methylating Agent | Conditions | Outcome | Reference |

| NaY Faujasite | Dimethyl Carbonate | 90-150 °C | Highly selective mono-N-methylation of functionalized anilines. core.ac.uknih.gov | core.ac.uknih.gov |

| KY Zeolite | Dimethyl Carbonate | 130 °C, Autoclave | 92-98% selectivity for mono-N-methylaniline at 72-93% conversion. unive.it | unive.it |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethyl Carbonate | 250 °C, Continuous Flow | Excellent selectivity for mono-methylation via an in-situ protection/deprotection pathway. mit.edu | mit.edu |

| Cu-Zr Bimetallic Nanoparticles | Dimethyl Carbonate | 180 °C, Autoclave | Up to 91% selectivity for N-methylated amines. nih.gov | nih.gov |

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving catalyst design.

The N-alkylation of amines is a complex process governed by both kinetic and thermodynamic factors. In classical alkylations, the primary amine is typically more nucleophilic than the resulting secondary amine, which can lead to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Controlling stoichiometry, temperature, and reaction time is essential to favor the desired product.

In reductive amination, the reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. The kinetics of this process are influenced by the rates of both imine formation and its subsequent reduction. acs.org

When using dimethyl carbonate, the mechanism is believed to involve the initial formation of a carbamate (B1207046) intermediate (ArNHCO₂CH₃). unive.itunlp.edu.ar This intermediate can then be methylated by another molecule of DMC to yield the N-methyl derivative. This multi-step process, involving both carboxymethylation and methylation steps, allows for a high degree of selectivity, which can be tuned by the choice of catalyst and reaction conditions. unlp.edu.ar Kinetic studies on the methylation of anilines with DMC have been used to develop mathematical models that describe the change in concentration of reactants and products over time, helping to determine the rate constants for the elementary stages of the reaction. ssau.ru

Catalysts play a pivotal role in modern synthetic methods for producing this compound, enhancing both reaction rates and selectivity.

In the methylation with dimethyl carbonate, zeolite catalysts like NaY faujasite are thought to activate the DMC molecule, enabling the reaction to proceed at lower temperatures (e.g., 90°C) than are typically required. core.ac.uknih.gov The dual acid-base properties of these zeolites are considered responsible for the high selectivity towards mono-methylation by facilitating the formation and subsequent reaction of carbamate intermediates. unive.it

For reductive amination processes using molecular hydrogen, transition metal catalysts are essential. Ruthenium complexes, for example, have been developed for the reductive methylation of amines using DMC as the C1 source and H₂ as the reductant. rsc.org Similarly, cobalt-based catalytic systems can efficiently N-methylate anilines using CO₂ and H₂. rsc.org The mechanism often involves a "hydrogen borrowing" or "hydrogen auto-transfer" strategy, where the catalyst temporarily removes hydrogen from an alcohol (like methanol (B129727), a byproduct of DMC reactions), allowing it to act as an aldehyde for the amination step, and then returns the hydrogen to reduce the resulting imine. researchgate.netrsc.orgwhiterose.ac.uknih.gov The choice of metal, ligand, and support can significantly influence the catalyst's activity and its selectivity towards mono- or di-methylation. researchgate.net

The development of these advanced catalytic systems is driven by the need for more sustainable, efficient, and selective chemical manufacturing processes.

Pathways of By-product Formation and Mitigation Strategies

The synthesis of this compound, while achievable through several routes, is often accompanied by the formation of various by-products. The nature and quantity of these impurities are highly dependent on the chosen synthetic method, reaction conditions, and the reactivity of the substrates and reagents involved. Understanding the pathways leading to these by-products is crucial for developing effective mitigation and purification strategies to ensure high purity of the final product.

Common synthetic routes, such as the N-alkylation of 3-methoxyaniline or reductive amination, present distinct side-reaction profiles. Key challenges include controlling the degree of methylation, preventing reactions on the aromatic ring, and avoiding the formation of quaternary salts.

Detailed Research Findings

Research into the synthesis of N,N-dimethylated anilines highlights several common pathways for by-product formation.

Incomplete Methylation: A frequent by-product is the mono-methylated intermediate, 3-Methoxy-N-methylaniline. rsc.org This occurs when the methylation reaction does not proceed to completion. The efficiency of the second methylation step can be influenced by factors such as the reactivity of the methylating agent, reaction temperature, and steric hindrance. In some syntheses, this intermediate can be the major product if conditions are not optimized for exhaustive methylation. researchgate.net

Over-Methylation (Quaternization): The desired tertiary amine product, being nucleophilic, can undergo a subsequent reaction with the methylating agent to form a quaternary ammonium salt. wikipedia.org This is particularly prevalent when using highly reactive alkylating agents like iodomethane (B122720) or dimethyl sulfate. wikipedia.orgspbu.ru The formation of these salts represents a loss of the target product and complicates the purification process.

Ring-Based Side Reactions: The electron-rich nature of the aniline ring makes it susceptible to electrophilic substitution.

Sulfonation: If sulfuric acid is used as a catalyst, sulfonation of the aromatic ring can occur as a competing side reaction, especially at elevated temperatures.

Nitration By-products: When this compound is used as a substrate for further reactions, such as nitration, controlling the reaction is critical. The use of strong nitrating agents (a mix of nitric and sulfuric acid) can lead to over-nitration, yielding dinitro or other polynitrated derivatives. smolecule.com Preventing degradation of the product is also a concern under these harsh acidic conditions. smolecule.com

By-products from Precursors: The purity of the starting materials, such as 3-methoxyaniline, is critical. Impurities in the starting material can carry through the synthesis or react to form additional by-products.

The following table summarizes the primary by-products encountered during the synthesis of this compound and the mechanisms of their formation.

Table 1: Common By-products in the Synthesis of this compound This table is interactive. Click on the headers to sort.

| By-product Name | Formation Pathway | Associated Synthesis Method |

|---|---|---|

| 3-Methoxy-N-methylaniline | Incomplete N-alkylation of the primary or secondary amine. | N-alkylation with methylating agents (e.g., dimethyl sulfate, iodomethane); Reductive amination. rsc.orgresearchgate.net |

| Quaternary Ammonium Salt | Over-alkylation of the tertiary amine product by the methylating agent. | N-alkylation, particularly with highly reactive agents like iodomethane. wikipedia.orgspbu.ru |

| Sulfonated Derivatives | Electrophilic aromatic substitution on the benzene (B151609) ring. | Reactions employing sulfuric acid as a catalyst or reagent. |

Mitigation and Purification Strategies

To minimize the formation of these by-products and isolate a high-purity product, several strategies are employed during and after the synthesis.

Control of Reaction Conditions:

Temperature: Maintaining a controlled temperature is essential. For instance, keeping the temperature between 50°C during reductive alkylation helps maximize yield while minimizing sulfonation side reactions. In nitration reactions, low temperatures are crucial to prevent over-nitration and product degradation. smolecule.com

Stoichiometry and Reaction Time: Careful adjustment of the molar ratios of reactants, particularly the amine and the alkylating agent, can favor the formation of the desired N,N-dimethylated product. Optimizing the reaction time ensures the reaction proceeds to completion without allowing for excessive side reactions.

Selective Reagents: The choice of reagents significantly impacts selectivity. The use of formaldehyde with a selective reducing agent like sodium cyanoborohydride in a reductive amination process is an efficient and high-yield method for producing N,N-dimethylated aromatic amines. spbu.runih.gov This method can be more selective than using harsher alkylating agents.

Post-Reaction Purification:

Work-up: A standard work-up procedure, including partitioning the reaction mixture between an organic solvent (like diethyl ether) and a saturated aqueous solution (like sodium bicarbonate), is used to neutralize acid and remove water-soluble impurities. This is often followed by washing with water and brine. nih.gov

Chromatography: Flash column chromatography is a highly effective technique for separating the desired product from structurally similar by-products like the mono-methylated intermediate and other impurities. nih.gov The choice of solvent system (e.g., ethyl acetate-hexanes) is optimized to achieve the best separation.

The following table outlines key strategies to mitigate by-product formation.

Table 2: Mitigation Strategies for By-product Formation This table is interactive. Click on the headers to sort.

| Strategy | Targeted By-product(s) | Description |

|---|---|---|

| Temperature Control | Sulfonated derivatives, Polynitrated derivatives, Degradation products | Maintaining optimal temperature (e.g., 50°C for alkylation, low temperature for nitration) prevents unwanted side reactions and product degradation. smolecule.com |

| Stoichiometric Control | 3-Methoxy-N-methylaniline, Quaternary ammonium salt | Using appropriate molar ratios of amine to alkylating agent maximizes the yield of the di-substituted product. |

| Selective Reagents | Multiple by-products | Using systems like formaldehyde and sodium cyanoborohydride offers a more selective and efficient pathway to the desired product. spbu.runih.gov |

| Flash Column Chromatography | All organic by-products | A purification technique used post-synthesis to separate the target compound from impurities based on polarity. nih.gov |

Chemical Reactivity and Advanced Derivatization Studies

Electrophilic Aromatic Substitution Reactions

The presence of two potent electron-donating groups, the dimethylamino (-N(CH₃)₂) and methoxy (B1213986) (-OCH₃) groups, renders the aromatic ring of 3-Methoxy-N,N-dimethylaniline highly activated towards electrophilic attack. The interplay of these substituents governs the regiochemical outcome of these reactions.

The dimethylamino group is one of the most powerful activating groups, significantly increasing the electron density of the aromatic ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to it. Similarly, the methoxy group is also an activating, ortho-, para-director, albeit weaker than the dimethylamino group.

In this compound, the directing effects of these two groups converge on specific positions. The positions ortho to the dimethylamino group are C2 and C6, while the para position is C4. The positions ortho to the methoxy group are C2 and C4, and the para position is C6.

The positions activated by both groups are:

C2: ortho to both the dimethylamino and methoxy groups.

C4: para to the dimethylamino group and ortho to the methoxy group.

C6: ortho to the dimethylamino group and para to the methoxy group.

Due to the strong activating and directing nature of the dimethylamino group, electrophilic substitution is highly favored at the positions ortho and para to it. The synergistic activation from the methoxy group at these same positions (C2, C4, C6) makes them exceptionally nucleophilic. Steric hindrance can play a role in favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by both substituents. For instance, in related systems like 3,5-dimethoxyaniline, Friedel-Crafts alkylation shows high regioselectivity for the C4 position, which is attributed to the steric hindrance at the C2 position after protonation of the amino group. researchgate.net

| Position | Activation by -N(CH₃)₂ | Activation by -OCH₃ | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Strongly Activating) | Ortho (Activating) | Synergistic | Highly Favorable (potential steric hindrance) |

| C4 | Para (Strongly Activating) | Ortho (Activating) | Synergistic | Highly Favorable |

| C5 | Meta (Not activated) | Meta (Not activated) | - | Unfavorable |

| C6 | Ortho (Strongly Activating) | Para (Activating) | Synergistic | Highly Favorable |

Direct halogenation of highly activated anilines often leads to poor regioselectivity and over-reaction. acs.org A modern approach to circumvent this involves the temporary oxidation of the N,N-dialkylaniline to its corresponding N-oxide. This strategy has been successfully applied to achieve selective halogenation. scispace.comnih.gov The N-oxide functionality alters the electronic properties of the ring and allows for a controlled, regioselective introduction of a halogen.

Research has shown that N,N-dialkylaniline N-oxides can be treated with thionyl halides (SOBr₂ or SOCl₂) at low temperatures to yield halogenated anilines. nih.gov This method provides selective para-bromination or ortho-chlorination. nih.gov In a study on the scope of this reaction, this compound N-oxide was used as a substrate. nih.gov This transformation underscores a powerful method for producing specifically halogenated anilines that are otherwise difficult to synthesize using classical electrophilic aromatic substitution methods. orgsyn.org The reaction proceeds by converting the highly activating dimethylamino group into an N-oxide, which then facilitates a group-transfer event to install the halogen on the aromatic ring before being reduced back to the amine. nih.govacs.org

| Substrate | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline N-oxide | Thionyl bromide (SOBr₂) | 4-Bromo-N,N-dimethylaniline | para-Bromination | scispace.comnih.gov |

| N,N-dimethylaniline N-oxide | Thionyl chloride (SOCl₂) | 2-Chloro-N,N-dimethylaniline | ortho-Chlorination | scispace.comnih.gov |

| This compound N-oxide | Not specified | Halogenated this compound | Applicable Substrate | nih.gov |

Redox Chemistry of this compound

The electron-rich nature of this compound makes it susceptible to both oxidative and reductive transformations, leading to a variety of derivatives.

The oxidation of anilines and related electron-rich aromatic compounds can lead to the formation of quinone and quinone-imine structures. For this compound, oxidation can transform the molecule into corresponding quinone derivatives. The oxidation process can be initiated by chemical or electrochemical means. In related systems, hydroquinones undergo oxidative coupling with arenes like N,N-dimethylaniline in the presence of oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form biaryl products, which can then be further oxidized. osaka-u.ac.jp The photoreduction of o-benzoquinones in the presence of N,N-dimethylanilines has also been studied, indicating a complex redox chemistry involving these classes of compounds. researchgate.net

The reduction of this compound can proceed via different pathways depending on the reagents and conditions used. Studies on the reduction of the three isomeric N,N-dimethylanisidines with alkali metals in aprotic solvents have shown that the meta-isomer (this compound) undergoes cleavage of the carbon-oxygen bond. researchgate.net The observed order of reactivity for demethoxylation was ortho > meta > para, with the para-isomer being unreactive. researchgate.net This selective C-O bond cleavage, as opposed to C-N bond cleavage or ring reduction, highlights a specific reductive pathway for this compound, yielding N,N-dimethyl-3-aminophenol. researchgate.net This contrasts with Birch reduction conditions (metal in liquid ammonia (B1221849) with a proton source), where reduction of the aromatic ring is typically observed. researchgate.net

| Substrate | Reactivity | Major Product | Reference |

|---|---|---|---|

| N,N-Dimethyl-o-anisidine | High | N,N-Dimethyl-2-aminophenol | researchgate.net |

| N,N-Dimethyl-m-anisidine | Moderate | N,N-Dimethyl-3-aminophenol | researchgate.net |

| N,N-Dimethyl-p-anisidine | Unreactive | No reaction | researchgate.net |

The electrochemical oxidation of N,N-dimethylaniline and its derivatives has been a subject of significant study. The general mechanism for the oxidation of tertiary amines involves the transfer of an electron to form a radical cation. mdpi.com For N,N-dimethylaniline, this initial oxidation is followed by subsequent chemical reactions. The presence of substituents on the aromatic ring influences the oxidation potential and the stability of the resulting intermediates.

For 4-substituted N,N-dimethylanilines, it has been shown that electron-donating groups lower the oxidation potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups increase the oxidation potential. Although specific data for the 3-methoxy isomer is not detailed in the provided context, it is expected to have an oxidation potential that is lowered by the combined electron-donating effects of the methoxy and dimethylamino groups. The mechanism can lead to dimerization products (like tetramethylbenzidine) or, in the presence of nucleophiles, to the formation of new C-C or C-heteroatom bonds. researchgate.netacs.org The oxidation can also initiate N-demethylation processes. mdpi.com

Construction of Complex Molecular Architectures and Functional Materials

The reactivity of this compound has been leveraged in several advanced synthetic strategies to build elaborate molecular frameworks. These methods often take advantage of the high electron density of the aniline (B41778) ring and the reactivity of the N-methyl groups.

A modern approach to constructing indole (B1671886) scaffolds involves the direct functionalization of C–H bonds, offering a more atom-economical route compared to classical methods. nih.gov N,N-dialkylanilines, including this compound, have been successfully employed in a double, site-selective C(sp³)–H/C(sp²)–H [4+1] annulation process to yield N-alkylindoles. nih.govnih.gov

This protocol is initiated by the site-selective abstraction of a hydrogen atom from an N-methyl group by a specialized N-tBu amidyl radical. nih.gov The resulting radical intermediate engages with a sulfonyl diazo coupling partner, which then facilitates a highly site-selective homolytic aromatic substitution on the aniline core to complete the indole ring formation. nih.govnih.gov

When applied to this compound, the annulation reaction exhibits notable regioselectivity. The reaction predominantly yields the 6-methoxy indole isomer, but a minor amount of the 4-methoxy regioisomer is also formed. nih.gov This outcome is dictated by the electronic and steric influences of the methoxy substituent on the homolytic aromatic substitution step.

Table 1: Regioselectivity in Annulative Indole Synthesis

| Substrate | Key Reagents | Major Product | Minor Product | Regioisomeric Ratio (rr) | Reference |

|---|---|---|---|---|---|

| This compound | N-tBu amidyl radical initiator, Sulfonyl diazo partner | 6-Methoxy-N-methylindole | 4-Methoxy-N-methylindole | 5.9:1 to 6.3:1 | nih.gov |

Schiff bases, characterized by the azomethine (C=N) functional group, are typically synthesized through the condensation reaction between a primary amine and an active carbonyl compound (an aldehyde or ketone). nih.govresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine.

Crucially, this compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and lacks the N-H protons necessary to undergo the dehydration step required for Schiff base formation. researchgate.net Therefore, it cannot directly participate in classical condensation reactions to form a Schiff base. Derivatization to a Schiff base would necessitate a preliminary chemical modification, such as demethylation to the corresponding secondary (N-methyl) or primary amine, which could then react with a carbonyl compound.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves a diazo coupling reaction, where a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile. nih.gov This diazonium salt is subsequently reacted with an electron-rich coupling component, such as an activated aromatic compound. nih.govsciencepub.net

This compound is an excellent coupling component for azo dye synthesis. The powerful electron-donating and ortho-, para-directing effects of the dimethylamino group, supplemented by the methoxy group, strongly activate the aromatic ring towards electrophilic aromatic substitution. The coupling reaction typically occurs at the position para to the highly activating dimethylamino group. This reactivity allows for the creation of a wide array of azo dyes with varied colors and properties. The specific shade and characteristics of the resulting dye are influenced by the structure of both the diazonium salt and the aniline-based coupler. researchgate.net

Table 2: Azo Dye Synthesis Using N,N-Dialkylaniline Derivatives

| Diazo Component (from Diazotized Amine) | Coupling Component | Resulting Dye Class | Reference |

|---|---|---|---|

| 2-Amino-4-trifluoromethylbenzothiazole | N,N-dimethylaniline | Monoazo Disperse Dye | sciencepub.net |

| 2-Amino-5-aryl-1,3,4-thiadiazole derivatives | N,N-dimethylaniline | 2-Arylazo-5-aryl-1,3,4-thiadiazole Dye | nih.gov |

As a tertiary amine, this compound readily undergoes quaternization reactions. This classic transformation, often referred to as the Menschutkin reaction, involves the treatment of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. princeton.edusciensage.info

The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the alkylating agent. This process converts the neutral amine into a positively charged quaternary ammonium salt. sciensage.info Common alkylating agents for this purpose include methyl iodide and benzyl (B1604629) chloride. princeton.edusciensage.info The efficiency of the reaction can be influenced by the choice of solvent, with polar solvents often facilitating the formation of the charged product. google.comgoogleapis.com The formation of these salts is a key step in various applications, including their use as phase-transfer catalysts and as intermediates in further synthetic transformations. princeton.edu

Table 3: Quaternization of N,N-Dimethylaniline Derivatives

| Amine | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | Methyl Iodide | Not specified (neat) | N,N,N-trimethylanilinium iodide | princeton.edu |

| N,N-dimethylaniline | Benzyl Chloride | Acetone | N-benzyl-N,N-dimethylanilinium chloride | sciensage.info |

| N,N-dimethylaniline | Benzyl Chloride | Water / Methanol (B129727) | N-benzyl-N,N-dimethylanilinium chloride | google.com |

Stereochemical Implications in Reactivity and Product Formation

While this compound is an achiral molecule, its functional groups can play a significant role in stereoselective synthesis, particularly when used as a removable activating group. The powerful electron-donating capacity of the dialkylamino group makes it highly effective at accelerating electrophilic aromatic substitution reactions. princeton.edu

This property has been exploited in the context of enantioselective Friedel-Crafts alkylations. In such strategies, the N,N-dialkylamino group serves as a potent activating handle, enabling reactions on otherwise less reactive aromatic systems. The key advantage is that after guiding a stereoselective alkylation, the activating amine can be readily removed. princeton.edu The removal is typically achieved through a two-step process: quaternization of the tertiary amine with an agent like methyl iodide, followed by a reduction (e.g., dissolving metal reduction) that cleaves the C–N bond to release the parent arene, now bearing a newly created stereocenter. princeton.edu

Therefore, the stereochemical implication for a substrate like this compound lies not in its own chirality, but in its potential to facilitate the creation of chiral molecules. It can act as a temporary, removable directing and activating group in asymmetric catalysis, enabling the construction of enantiomerically enriched products that would be difficult to access otherwise. princeton.edu

Spectroscopic Characterization and Quantum Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H and ¹³C NMR spectra of 3-Methoxy-N,N-dimethylaniline provide definitive evidence for its chemical structure.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The three protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet around 3.80 ppm. The six protons of the N,N-dimethylamino group (-N(CH₃)₂) also produce a singlet, found at approximately 2.94 ppm. The aromatic protons on the benzene (B151609) ring appear as a more complex multiplet pattern in the region of 6.30 to 7.16 ppm, indicative of their different chemical environments due to the substituents. scispace.com

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The carbon of the methoxy group is typically observed around 55.2 ppm, while the carbons of the N,N-dimethylamino group are found near 40.7 ppm. The aromatic carbons exhibit a range of chemical shifts: the carbon attached to the methoxy group (C3) resonates at approximately 160.7 ppm, the carbon bearing the dimethylamino group (C1) at 152.1 ppm, and the other aromatic carbons (C2, C4, C5, C6) appear at approximately 101.4 ppm, 105.8 ppm, 99.2 ppm, and 129.8 ppm, respectively. scispace.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.80 (s, 3H) | 55.2 |

| -N(CH₃)₂ | 2.94 (s, 6H) | 40.7 |

| Aromatic H | 6.30-7.16 (m, 4H) | - |

| C1 (-N(CH₃)₂) | - | 152.1 |

| C2 | - | 101.4 |

| C3 (-OCH₃) | - | 160.7 |

| C4 | - | 105.8 |

| C5 | - | 99.2 |

| C6 | - | 129.8 |

Data obtained in CDCl₃. scispace.com

Nitrogen-15 (¹⁵N) NMR Chemical Shift Anisotropy Studies

Chemical Shift Anisotropy (CSA) provides information about the three-dimensional electronic distribution around the nucleus. nih.gov For the nitrogen in an aniline (B41778) derivative, the CSA is influenced by factors such as hybridization, the nature of the substituents on the aromatic ring, and hydrogen bonding interactions. nih.gov In tertiary amines like this compound, the nitrogen atom is sp³ hybridized, and the presence of the electron-donating methoxy group at the meta position would be expected to influence the electronic shielding and thus the ¹⁵N CSA tensor. nih.gov Theoretical calculations using methods like density functional theory (DFT) can be employed to predict the ¹⁵N CSA values, which can then be compared with experimental data from solid-state NMR to provide a detailed picture of the local electronic structure. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A notable peak is observed around 1240 cm⁻¹, which is attributed to the C-O-C stretching vibration of the methoxy group. Additionally, a peak in the region of 2850 cm⁻¹ corresponds to the N-CH₃ stretching vibration. The spectrum also shows bands related to the aromatic ring, including C-H stretching and bending vibrations.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound was not found in the search results, it is a valuable tool for analyzing the vibrational modes of aromatic compounds. It is particularly sensitive to non-polar bonds and can provide detailed information about the skeletal vibrations of the benzene ring and the substituent groups.

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For N,N-dimethylaniline and its derivatives, the UV absorption spectrum is characterized by transitions involving the π electrons of the aromatic ring and the non-bonding electrons on the nitrogen atom. photochemcad.comresearchgate.net The presence of the methoxy and dimethylamino groups, both of which are electron-donating, influences the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net

Studies on the excited state dynamics of N,N-dimethylaniline have shown that upon UV excitation, the molecule can undergo various relaxation processes, including internal conversion and dissociation. researchgate.netrsc.org The presence of methyl groups on the nitrogen atom and substituents on the aromatic ring can alter these decay pathways. researchgate.netrsc.org For instance, time-resolved photoelectron imaging studies on N,N-dimethylaniline have investigated the electronic relaxation dynamics following UV excitation, revealing complex interactions between different excited states. researchgate.net The methoxy group in this compound would be expected to further modulate these excited state properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Solvatochromism

The interaction of this compound with ultraviolet and visible light reveals important information about its electronic transitions. The compound exhibits solvatochromism, where the position of its absorption bands shifts depending on the polarity of the solvent. mdpi.comnih.gov This phenomenon is attributed to changes in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules. nih.gov

Studies on similar N,N-dimethylaniline derivatives have shown that in non-polar solvents, the absorption spectra are characterized by specific bands corresponding to π → π* transitions. nih.gov As the solvent polarity increases, a shift in these absorption bands is typically observed. For instance, a study on N,N-dimethylaniline showed a blue shift in the absorption bands in water compared to other solvents, a phenomenon that can be explained by the specific interactions between the solute and water molecules. nih.gov The solvatochromic behavior of this compound can be influenced by both the solvent's hydrogen bond donating and accepting abilities, as well as its polarizability. mdpi.commdpi.com

| Solvent | Absorption Maximum (λmax) | Reference |

| Cyclohexane | Varies | nih.gov |

| Tetrahydrofuran | Varies | nih.gov |

| Water | Varies | nih.gov |

Fluorescence and Photophysical Properties

The fluorescence properties of this compound and related compounds are highly dependent on their molecular structure and environment. The presence of the electron-donating methoxy and dimethylamino groups influences the molecule's excited state dynamics. rsc.org

Generally, N,N-dialkylamino substituted compounds can exhibit fluorescence, although the quantum yield can vary significantly. rsc.org For some related diphenylacetylene (B1204595) derivatives, those with electron-donating groups like methoxy or N,N-dialkylamino were found to be weakly fluorescent. rsc.org The fluorescence quantum yield is also sensitive to the solvent environment. rsc.org In polar protic solvents, a decrease in fluorescence quantum yield can occur due to processes like twisted intramolecular charge transfer (TICT) and intermolecular proton transfer. rsc.org

The excited state of N,N-dimethylaniline derivatives can be influenced by the solvent, leading to a red-shifted emission in more polar solvents due to greater stabilization of the charge-transfer excited state. chemrxiv.org The dynamics of the excited state can also be affected by the proticity of the medium, where intermolecular hydrogen bonding with the solvent can lead to a decrease in fluorescence quantum yield and lifetime. chemrxiv.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 151.21 g/mol .

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. For aromatic amines like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

For this compound, fragmentation could involve the loss of a methyl group (CH₃) from the dimethylamino group or cleavage related to the methoxy group. A study on a related compound, N,N-dimethylaniline, showed characteristic fragments in its mass spectrum. rsc.org Similarly, the mass spectrum of 4-Methoxy-N,N-dimethylaniline shows a base peak corresponding to the loss of a methyl group. rsc.org Analysis of a more complex molecule containing a 4'-dimethylaminophenyl group showed a fragment ion at m/z 134.0967. mdpi.com

Expected Fragmentation Peaks for this compound:

| m/z | Possible Fragment |

| 151 | [M]⁺ (Molecular ion) |

| 136 | [M - CH₃]⁺ |

| 121 | [M - CH₂O]⁺ |

| 106 | [M - CH₃ - CH₂O]⁺ |

Note: This table represents potential fragmentation patterns based on the general principles of mass spectrometry and data from similar compounds. libretexts.orgrsc.org The actual fragmentation pattern would need to be confirmed experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of similar molecules provides insight into its likely structural features.

Advanced Computational Chemistry

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can be employed to optimize the ground state geometry of this compound and calculate various electronic properties. pku.edu.cn

DFT studies on a large set of amines, including derivatives of aniline, have been used to predict their molecular basicity (pKa values) with good correlation to experimental data. pku.edu.cn These calculations often involve analyzing descriptors derived from the electron density, such as molecular electrostatic potential and information-theoretic quantities. pku.edu.cn The HOMO (Highest Occupied Molecular Orbital) energy level of 2-methoxy-N,N-dimethylaniline has been calculated using DFT at the B3LYP/6-31+G(d) level. researchgate.net Such calculations provide insights into the molecule's reactivity and its ability to donate electrons.

Ab Initio Calculations of Excited State Energies and Relaxation Pathways

Ab initio calculations are fundamental quantum chemistry methods used to study the excited states of molecules. These methods are crucial for understanding the photophysical and photochemical behavior of compounds like this compound.

Time-resolved photoelectron imaging, supported by ab initio coupled-cluster calculations, has been used to investigate the electronic relaxation dynamics of N,N-dimethylaniline. researchgate.netnih.gov These studies suggest that upon UV excitation, multiple electronic states can be populated, leading to competing relaxation pathways, including internal conversion and dissociation. researchgate.netnih.gov For N,N-dimethylaniline, it is proposed that the S2(3s/πσ) state can decay either through direct dissociation or by internal conversion to the S1(ππ) state. nih.gov

Furthermore, ab initio methods like the second-order algebraic diagrammatic construction method (ADC(2)) have been used to investigate the excited-state properties of donor-pyrene-acceptor systems, where N,N-dimethylaniline acts as the donor. chemrxiv.org These calculations help in characterizing the nature of the excited states, distinguishing between locally excited and charge-transfer states. chemrxiv.org Theoretical investigations of excited-state intramolecular proton transfer (ESIPT) reactions also rely on ab initio calculations to map out the potential energy surfaces and understand the role of the solvent. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like this compound. chemrxiv.orgkashanu.ac.ir Methodologies such as MEP and FMO analysis help in understanding the molecule's reactivity and kinetic stability. semanticscholar.orgthaiscience.info

The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the reactive sites of a molecule. thaiscience.infomdpi.com It visualizes the electron density distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative potential regions, typically associated with electronegative atoms, are susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack. thaiscience.info For substituted anilines, the MEP map reveals how substituents alter the charge distribution across the aromatic ring and the amino group. jmaterenvironsci.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO, acting as an electron donor, is related to the molecule's susceptibility to electrophilic attack, while the LUMO, an electron acceptor, indicates sensitivity towards nucleophilic attack. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. kashanu.ac.ir A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. kashanu.ac.ir For comparison, the HOMO-LUMO gap for the parent molecule, aniline, has been calculated to be 5.44 eV. kashanu.ac.ir The introduction of substituents like the methoxy and N,N-dimethyl groups on the aniline structure modifies these orbital energies and, consequently, the reactivity of the molecule. chemrxiv.org

| Parameter | Significance in Chemical Analysis |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Represents the ability to donate an electron; higher energy often correlates with greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Represents the ability to accept an electron; lower energy often correlates with greater reactivity towards nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

Quantum Chemical Studies of Basicity

The basicity of an amine, quantified by its pKa value, is a fundamental chemical property influenced by electronic and steric effects. Quantum chemical methods are widely employed to predict the pKa values of substituted anilines, providing insights that complement experimental findings. mdpi.comacs.orgresearchgate.net These computational approaches often involve calculating the free energy change of the protonation reaction using DFT methods, such as B3LYP, combined with a solvation model to account for solvent effects. acs.orgpku.edu.cn The accuracy of these predictions can be high, with some methods achieving a root mean square error of less than 0.4 pKa units compared to experimental values for sets of anilines. mdpi.comacs.org

The basicity of this compound is influenced by the interplay of the electron-donating N,N-dimethylamino group and the methoxy group. A computational study of various amines, employing the B3LYP/6-311+G(d,p) level of theory, reported an experimental pKa of 5.49 for a compound listed as "2-methoxy-N,N-dimethylaniline". pku.edu.cn This study also calculated the molecular electrostatic potential (MEP) at the nitrogen atom to be -18.389 atomic units. pku.edu.cn Given the electronic effects and relative pKa values of parent compounds, it is plausible this data pertains to the 3-methoxy isomer. For comparison, the experimental pKa of the parent N,N-dimethylaniline is approximately 5.15, while the pKa of 3-methoxyaniline is 4.24. foodb.canih.govechemi.comnih.gov The higher pKa of this compound relative to both N,N-dimethylaniline and 3-methoxyaniline indicates that the combined electronic effects of the meta-methoxy group and the N,N-dimethylamino group result in an increased electron density on the nitrogen atom, enhancing its ability to accept a proton.

| Compound | Experimental pKa | Calculated MEP at Nitrogen (a.u.) | Reference |

|---|---|---|---|

| This compound* | 5.49 | -18.389 | pku.edu.cn |

| N,N-Dimethylaniline | ~5.15 | Not Available | foodb.canih.gov |

| 3-Methoxyaniline | 4.24 | Not Available | echemi.comnih.gov |

*Value reported for "2-methoxy-N,N-dimethylaniline" in the source. pku.edu.cn

Pharmacological and Biological Research Applications

Evaluation of Anticancer Activity

Derivatives of 3-Methoxy-N,N-dimethylaniline have shown significant anticancer properties. Research indicates that these compounds can selectively target cancer cells and inhibit their proliferation.

In Vitro Antiproliferative Effects on Human Cancer Cell Lines

Studies have demonstrated the potent antiproliferative effects of this compound derivatives against various human cancer cell lines. For instance, certain synthesized compounds derived from this structure have shown significant activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The effectiveness of these derivatives is often quantified by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. In one study, the IC50 values for derivatives against HCT-116 cells ranged from 1.9 to 7.52 μg/mL.

A specific Schiff base derivative, (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline, was evaluated for its cytotoxic effects against liver cancer (HepG2) and breast cancer (MDA-MB231) cell lines. tjnpr.orgtjnpr.orgresearchgate.net The study, which utilized the MTT assay to assess cell viability, reported an IC50 value of 73.69 µg/mL against the HepG2 cell line. tjnpr.orgtjnpr.orgresearchgate.net The same derivative showed activity against the MDA-MB231 breast cancer cell line with an IC50 value of 95.30 µg/mL. tjnpr.org

In Vitro Antiproliferative Activity of a this compound Derivative

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG2 (Liver Cancer) | 73.69 tjnpr.orgtjnpr.orgresearchgate.net |

| MDA-MB231 (Breast Cancer) | 95.30 tjnpr.org |

Investigation of Selective Cytotoxicity and Target Interaction

Research has focused on the selective cytotoxicity of these compounds, aiming to develop agents that are more toxic to cancer cells than to non-cancerous cells. nih.gov Derivatives of this compound have been synthesized and shown to possess selective targeting capabilities against cancer cells. This selectivity is a crucial aspect of developing effective cancer therapies with minimal side effects.

The mechanism of action is believed to involve interactions with specific molecular targets within cancer cells, such as enzymes and receptors. For example, molecular docking simulations have been employed to understand the binding interactions between these derivatives and proteins associated with cancer. tjnpr.orgtjnpr.org In one study, a Schiff base derivative of this compound was investigated for its interaction with breast cancer-related proteins. tjnpr.org Such studies are vital for elucidating the pathways through which these compounds exert their cytotoxic effects.

Structure-Activity Relationship (SAR) Studies of this compound Derived Scaffolds

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided insights into the functional groups responsible for their anticancer effects. nih.govnih.gov

It has been observed that the presence and position of certain functional groups, such as the methoxy (B1213986) and N,N-dimethylamino groups, are critical for cytotoxicity. tjnpr.org Modifications to these groups can significantly alter the antiproliferative activity of the compounds. For instance, the electron-donating nature of the methoxy and dimethylamino groups enhances the reactivity of the benzene (B151609) ring, which can be a factor in its biological interactions.

In a study involving Schiff base derivatives, the difference in cytotoxic activity between various synthesized compounds was attributed to the presence of functional groups like hydroxy, methoxy, and N-dimethyl groups. tjnpr.org These groups are thought to be responsible for enhancing the cytotoxic properties of the molecules. tjnpr.org

Assessment of Antibacterial and Antimicrobial Properties

In addition to its anticancer potential, this compound and its derivatives have demonstrated promising antibacterial and antimicrobial properties. fishersci.comscbt.com This has led to their investigation as potential candidates for the development of new antimicrobial agents.

Efficacy Against Specific Bacterial Strains

Derivatives of this compound have been shown to be effective against a variety of bacterial strains. One study highlighted the significant antimicrobial activity of its derivatives, showcasing their potential in combating bacterial infections. Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, significant inhibition has been observed against Staphylococcus aureus and Escherichia coli.

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action for this compound derivatives involve their interaction with essential bacterial components and processes. The compound's structure allows it to undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules, resulting in antibacterial effects.

One proposed mechanism is the inhibition of crucial bacterial enzymes. mdpi.com Another suggested mode of action involves the disruption of the bacterial cell membrane, leading to cell death. The lipophilicity endowed by the methoxy group can facilitate the penetration of bacterial membranes. Some studies suggest that these compounds may interfere with bacterial DNA synthesis or protein production. mdpi.com

Exploration of Other Bioactive Properties

While direct and extensive research into the enzyme modulation and inhibition properties of this compound is not widely documented, studies on the broader class of N,N-dimethylaniline derivatives reveal significant interactions with various enzyme systems. The core N,N-dimethylaniline structure serves as a substrate for several metabolic enzymes and a foundational structure for more complex, biologically active molecules.

Research indicates that N,N-dimethylaniline and its analogues are substrates for Flavin-containing monooxygenase (FMO) and Cytochrome P450 (P450) enzymes. nih.gov These enzyme families play a crucial role in the metabolism of a wide range of xenobiotics. FMOs typically catalyze the N-oxidation of tertiary amines like N,N-dimethylaniline, while P450s are more inclined to perform N-dealkylation reactions. nih.gov The metabolic fate of such compounds is significant as it can lead to either detoxification or the formation of reactive intermediates that interact with biological molecules. nih.gov

Derivatives of N,N-dimethylaniline have been synthesized and investigated for specific enzyme inhibitory activities. For instance, N,N-dimethylaniline-heliamine, a synthetic tetrahydroisoquinoline derivative, has been shown to inhibit sarcoplasmic reticulum RyR2Ca2+ channels and act as a Na+–Ca2+ exchange inhibitor, suggesting potential applications in managing cardiac arrhythmias. mdpi.com Furthermore, research into related nitro-substituted analogues, such as 3-methoxy-N,N-dimethyl-2-nitroaniline, suggests potential interactions with cholinesterases, which are key enzymes in the regulation of neurotransmission. smolecule.com Azo dyes synthesized using N,N-dimethyl aniline (B41778) derivatives have also demonstrated a range of pharmacological activities, including antimicrobial and anti-inflammatory properties, which are often mediated by enzyme interactions. researchgate.net

These findings collectively suggest that while this compound itself may primarily act as a metabolic substrate, its structural motif is integral to the design of molecules with specific enzyme modulation capabilities.

Table 1: Enzyme and Protein Interactions of N,N-Dimethylaniline and Its Derivatives

| Compound/Derivative Class | Enzyme/Protein Target | Observed Effect/Interaction | Reference |

| N,N-Dimethylaniline | Flavin-containing monooxygenases (FMOs) | Substrate for N-oxidation | nih.gov |

| N,N-Dimethylaniline | Cytochrome P450 (P450) enzymes | Substrate for N-dealkylation | nih.gov |

| 3-Methoxy-N,N-dimethyl-2-nitroaniline | Cholinesterases | Potential interaction and modulation | smolecule.com |

| N,N-Dimethylaniline-heliamine | Sarcoplasmic reticulum RyR2Ca2+ channels | Inhibition | mdpi.com |

| N,N-Dimethylaniline-heliamine | Na+–Ca2+ exchange | Inhibition | mdpi.com |

| Azo dyes with N,N-dimethylaniline moiety | Various biological targets | Antimicrobial & Anti-inflammatory activity | researchgate.net |

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. mdpi.comresearchgate.net The this compound structure serves as an important intermediate or building block, contributing to the synthesis of more complex heterocyclic systems that are themselves considered privileged scaffolds. nih.gov

The utility of this compound as a precursor is particularly evident in the synthesis of N-alkylindoles. nih.gov Indoles are among the most significant heterocyclic structures found in natural products and are a cornerstone of many small molecule drugs. nih.gov The ability to convert readily available N,N-dialkylanilines, such as this compound, into structurally diverse N-alkylindoles provides a powerful tool for medicinal chemists. This transformation facilitates rapid structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds and identifying potential drug candidates. nih.gov

A notable synthetic application involves a double C-H functionalization process to create N-alkylindoles from N,N-dialkylanilines. In this process, the annulation of this compound specifically favors the formation of 6-methoxy indoles, which are valuable structures for further drug development. nih.gov The reactivity conferred by the electron-donating methoxy and dimethylamino groups makes the parent aniline ring susceptible to electrophilic substitution, allowing for the construction of these complex heterocyclic systems.

By serving as a versatile and accessible starting material for the synthesis of potent and biologically relevant scaffolds like indoles, this compound plays a foundational role in the drug discovery process, embodying the characteristics of a key synthetic intermediate for creating privileged structures.

Table 2: this compound as a Synthetic Precursor in Medicinal Chemistry

| Precursor Compound | Resulting Scaffold | Synthetic Method | Significance in Medicinal Chemistry | Reference |

| This compound | 6-Methoxy-N-alkylindoles | C-H functionalization / [4+1] Annulation | Indole (B1671886) is a privileged scaffold in numerous drugs; allows for rapid SAR studies. | nih.gov |

| N,N-Dimethylaniline derivatives | Pharmaceuticals and Dyes | Electrophilic Aromatic Substitution | Provides a platform for functionalization to enhance biological activity. | |

| N,N-Dimethyl aniline | Benzimidazoles | Condensation reactions | Benzimidazole is a privileged scaffold with diverse therapeutic applications. | researchgate.net |

Catalytic Applications and Reaction Mechanisms

Role as a Reactant or Intermediate in Catalyzed Processes

3-Methoxy-N,N-dimethylaniline functions as a key reactant or intermediate in several catalyzed organic transformations. Its electron-rich nature enhances its reactivity in electrophilic substitution reactions. The compound serves as a precursor in palladium-catalyzed C–H activation and formylation reactions, where its substituents influence the regioselectivity of the transformation.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Overall Yield | Reference |

|---|---|---|---|---|---|

| This compound | Methyl vinyl ketone | B(C6F5)3 | Mono- and dialkylated products | 95% | acs.org |

Furthermore, the N-oxide derivative of this compound can be synthesized and subsequently used in halogenation reactions. nih.gov For instance, treatment of this compound N-oxide with thionyl halides can produce halogenated aniline (B41778) derivatives. nih.gov

Direct Catalytic Activity in Organic Synthesis

While primarily used as a reactant, the structural features of this compound are relevant to several modern catalytic strategies.

A novel and sustainable approach in organic synthesis is the use of biomass as a source of chemical feedstocks. Lignin (B12514952), a major component of biomass, is rich in methoxy (B1213986) groups and has been successfully utilized as a renewable methylating agent for the synthesis of N,N-dimethylanilines. nih.govrsc.orgresearchgate.net In this process, aniline compounds are N-methylated using lignin in the presence of a catalytic system. nih.gov

Research has demonstrated that a system comprising lithium iodide (LiI) and an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMimBF4), can efficiently and selectively catalyze the N-methylation of anilines with lignin. nih.govrsc.org This method allows for the selective cleavage of the C–O bond of methoxy groups in lignin and their transfer to the aniline nitrogen. nih.gov This process has been shown to produce various N,N-dimethylanilines, including this compound (when 3-methoxyaniline is the starting material), with high selectivity. nih.gov

| Aniline Substrate | Methyl Source | Catalytic System | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Aniline Compounds | Kraft Lignin | LiI / HMimBF4 | N,N-dimethylanilines | >96% | nih.gov |

This reaction represents a significant advancement, offering a greener alternative to traditional methylation methods that often rely on toxic reagents like methyl iodide or dimethyl sulfate (B86663). nih.gov The residual lignin from this reaction, enriched with hydroxyl groups, can be further utilized as a co-catalyst in other chemical transformations, such as the cycloaddition of CO2 with epoxides. nih.govrsc.org

The methoxy group on aniline derivatives can undergo catalytic rearrangements. Specifically, a copper-catalyzed asymmetric nih.govrsc.org-methoxy rearrangement of N-methoxyanilines has been developed. rsc.orgrsc.org This reaction involves the migration of the methoxy group from the nitrogen atom to an ortho-carbon position on the aromatic ring, leading to the formation of chiral ortho-quinol imines. rsc.orgrsc.org

The catalytic process utilizes a cationic copper catalyst ligated to a chiral N-heterocyclic carbene (NHC) ligand. rsc.orgrsc.org Computational studies suggest the reaction proceeds through a methoxycopper(III) intermediate. rsc.orgrsc.org The design of the chiral NHC ligand is crucial for achieving high enantioselectivity by differentiating between the two prochiral ortho positions of the N-methoxyaniline substrate. rsc.orgrsc.org This rearrangement can also be part of a cascade reaction; for example, the in situ generated ortho-quinol imine can undergo a Diels–Alder reaction with a dienophile like maleimide (B117702) to produce complex three-dimensional molecules with high stereoselectivity. rsc.orgrsc.org This method provides a novel approach to controlling the stereochemistry of alkoxy groups through rearrangement rather than traditional addition reactions. rsc.orgrsc.org

Design of Catalytic Systems Incorporating this compound Moieties

The structural unit of N,N-dimethylaniline is incorporated into the design of ligands for transition metal catalysis to modulate the electronic and steric properties of the catalyst. The strong electron-donating ability of the dimethylamino group can enhance the catalytic activity of the metal center. acs.org

In the development of catalysts for the silyl-Heck reaction, a series of phosphine (B1218219) ligands were synthesized and evaluated. One such series incorporated the para-dimethylamino substituent. acs.org A ligand bearing the N,N-dimethylaniline group was found to be the most electron-rich among those tested. acs.org While in that specific study, steric bulk was also found to be a critical factor for high yields, the investigation highlights the principle of using the N,N-dimethylaniline moiety to create highly electron-donating ligands. The electronic properties imparted by this group can be crucial for enhancing the performance of palladium catalysts in various cross-coupling reactions. acs.org

Advanced Topics and Future Research Directions

Innovative Synthetic Strategies for Diversification and Functionalization

The core structure of 3-Methoxy-N,N-dimethylaniline provides a fertile ground for the development of novel synthetic methodologies aimed at creating a diverse library of functionalized derivatives. Researchers are moving beyond traditional synthetic routes to explore more efficient and selective methods.

One notable strategy involves a C-H functionalization approach to construct N-alkylindoles from N,N-dialkylanilines, including this compound. nih.gov This method utilizes a [4+1] annulation via a double, site-selective C(sp³)–H/C(sp²)–H activation, offering a streamlined synthesis of complex heterocyclic structures from readily available starting materials. nih.gov For instance, the annulation of this compound has been shown to favor the formation of 6-methoxy indoles with good regioselectivity. nih.gov

Furthermore, the introduction of a methoxy (B1213986) group is recognized as a strategic handle for further functionalization, enhancing the electron density of the aromatic system. acs.org This facilitates a variety of transformations, opening avenues for creating a wide range of derivatives with tailored properties. The development of para-selective C-H olefination of aniline (B41778) derivatives using a Pd/S,O-ligand catalytic system is another significant advancement. acs.org This method has been successfully applied to this compound, demonstrating high yields and excellent para-selectivity, which is a considerable improvement over previous protocols that showed limited reactivity. acs.org

Future efforts in this area are likely to concentrate on expanding the repertoire of C-H functionalization reactions, exploring new catalytic systems for even greater selectivity, and developing one-pot multi-component reactions to increase synthetic efficiency and molecular complexity.

Deeper Mechanistic Insights into Biological Activities and Molecular Targets

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, prompting deeper investigations into their mechanisms of action and molecular targets.

For example, a synthesized Schiff base derivative, (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline, has been evaluated for its anticancer potential against liver and breast cancer cell lines. tjnpr.org Although it demonstrated lower activity compared to other tested compounds, the study highlights the potential of this scaffold in cancer research. tjnpr.org The presence of the methoxy and N,N-dimethyl groups is thought to influence the compound's cytotoxicity. tjnpr.org

Another area of interest is the study of N,N-dimethylaniline-heliamine (DH), a synthetic tetrahydroisoquinoline alkaloid, which has demonstrated notable antiarrhythmic activity. mdpi.com Understanding the metabolic pathways of such complex derivatives, which can involve demethylation and other transformations of the N,N-dimethylaniline moiety, is crucial for optimizing their pharmacokinetic profiles. mdpi.com

Future research will likely employ a combination of experimental and computational approaches to elucidate the precise molecular targets of bioactive derivatives. Techniques such as in-silico docking, which predicts the interaction between a ligand and a protein's active site, can guide the rational design of more potent and selective compounds. nih.gov A deeper understanding of how substituents on the this compound core influence biological activity will be key to developing novel therapeutic agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the exploration of this compound and its derivatives is no exception. These powerful computational tools can accelerate the discovery and optimization of new compounds with desired properties. researchgate.net

The application of deep learning tools for predicting protein structures and the positions of water molecules can aid in structure-based drug design, offering more accurate molecular docking and the rational design of ligands. acs.org

Exploration of Novel Material Science Applications Beyond Conventional Uses

The unique electronic properties of the this compound scaffold make it an attractive building block for novel materials with applications beyond its traditional role as a synthetic intermediate. The methoxy group, being an electron-donating group, can influence the photophysical properties of molecules, making its derivatives interesting candidates for organic electronics. acs.org

Research into functionalized imidazopyridines, which can be synthesized from derivatives of N,N-dimethylaniline, highlights their potential in medicinal chemistry and as biologically active molecules. mdpi.comresearchgate.net The development of these compounds often involves photochemical methods, suggesting the potential for creating light-responsive materials. researchgate.net

The synthesis of novel Schiff bases incorporating the this compound moiety also opens up possibilities for new materials. tjnpr.org These compounds are known to be important starting materials for azo dyes and dithiocarbamates, indicating a pathway to new colorimetric sensors and functional polymers. mdpi.com

Future research in this area will likely explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.net The ability to tune the electronic and optical properties of these materials through synthetic modifications will be a key driver of innovation.

Sustainable and Environmentally Benign Synthetic Methodologies

In line with the growing emphasis on green chemistry, a significant research thrust is the development of sustainable and environmentally friendly methods for the synthesis and functionalization of this compound.

Researchers are actively exploring greener reaction conditions, such as the use of less hazardous solvents and reagents. For example, more environmentally friendly recrystallization methods are being adopted to replace purification via flash column chromatography. acs.org The development of electrochemical methods for synthesis is another promising avenue, offering a reagent-less and environmentally friendly approach to creating derivatives. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is also gaining traction as a green synthetic technique. rsc.org This approach can lead to higher yields, easier product isolation, and a significant reduction in waste compared to traditional solution-based methods. rsc.org

Furthermore, there is a focus on developing catalytic systems that are more sustainable. This includes the use of earth-abundant and less toxic metals in catalytic processes. Iron-catalyzed C(sp³)–H functionalization of N,N-dimethylanilines represents a step in this direction.

Future research will continue to push the boundaries of green chemistry in the context of this compound synthesis. This will involve the exploration of novel catalytic systems, the expanded use of mechanochemistry and electrochemistry, and the implementation of life cycle assessments to objectively evaluate the environmental footprint of different synthetic routes.

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-N,N-dimethylaniline, and how do reaction parameters influence yield and purity?

- Methodological Answer: A common synthesis involves reductive dimethylation of 3-methoxyaniline using paraformaldehyde (10 equiv) and NaBH3CN (5 equiv) in acetic acid (0.2 M) under reflux. The crude product is neutralized with ice-cold 40% NaOH to isolate the amine . Key parameters include stoichiometric excess of formaldehyde to ensure complete dimethylation and controlled pH during workup to avoid byproduct formation. Yield optimization requires precise temperature control during NaBH3CN addition to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H-NMR identifies the methoxy (-OCH) singlet at ~3.8 ppm and dimethylamino (-N(CH)) protons as a singlet near 2.9 ppm. Aromatic protons appear as a multiplet in the 6.5–7.5 ppm range .

- Mass Spectrometry (MS): Electron impact (EI-MS) shows a molecular ion peak at m/z 165 (CHNO) and fragments corresponding to loss of methyl groups or methoxy moieties .

- Infrared (IR): Stretching vibrations for C-O (methoxy) at ~1250 cm and N-CH at ~2800 cm confirm functional groups .

Q. How can researchers ensure purity post-synthesis, and what analytical methods are recommended?

- Methodological Answer:

- Chromatography: Use GC-MS with Carbowax 20M-KOH columns to separate impurities (e.g., residual aniline derivatives) .

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm provide high-resolution purity analysis. Retention times for this compound are calibrated against standards .

- Melting Point: Compare observed melting points with literature values (if crystalline) to detect solvate formation or impurities.

Advanced Research Questions

Q. How do electron-donating groups in this compound influence regioselectivity in Pd-catalyzed C–H activation?

- Methodological Answer: The methoxy (-OCH) and dimethylamino (-N(CH)) groups act as strong electron donors, directing Pd/S,O-ligand catalysts to para positions in C–H olefination. For example, reactions with acrylates under argon in CHCN achieve 95% yield and 87% enantiomeric excess (ee) due to enhanced steric and electronic control . Computational studies (DFT/B3LYP) show that electron-rich aryl rings stabilize transition states, favoring para selectivity over ortho/meta pathways .

Q. What computational methods predict the reactivity of this compound in organometallic reactions?

- Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates nucleophilic reactivity at the aromatic ring .

- Molecular Electrostatic Potential (MEP): Maps reveal electron density localization near the methoxy group, guiding predictions for electrophilic attack sites .

- Reactivity in Metallation: Compare with N,N-dimethylaniline; the methoxy group in this compound may hinder direct zincation due to steric effects, favoring indirect methods (e.g., AMMZn reactions) .

Q. How should researchers resolve contradictions in catalytic performance data for this compound?

- Methodological Answer:

- Variable Control: Systematically test catalyst loading (e.g., 1–10 mol% Pd), solvent polarity (CHCN vs. DMF), and temperature (25–80°C) to identify outlier conditions .

- Byproduct Analysis: Use GC-MS to detect Stevens or Sommelet rearrangement byproducts, which may form under basic conditions (e.g., NaH/THF) .

- Reproducibility: Cross-validate findings with alternative methods (e.g., SbCl-catalyzed triarylmethane synthesis under solvent-free conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.